molecular formula C14H19NO4 B5200357 N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5200357
M. Wt: 265.30 g/mol
InChI Key: CBILBNCYIJDFDL-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3-(propan-2-yloxy)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents such as bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated benzodioxole derivatives

Scientific Research Applications

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-inden-1-amine
  • 1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide

Uniqueness

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique benzodioxole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)17-7-3-6-15-14(16)11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBILBNCYIJDFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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